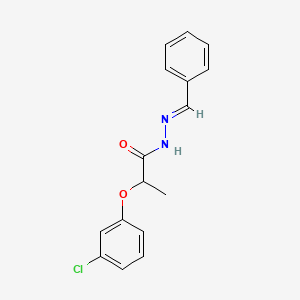![molecular formula C20H14N2O2 B5854528 N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BZP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BZP belongs to the class of benzamide derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, studies have suggested that N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide may exert its biological effects by modulating various signaling pathways such as the PI3K/AKT and MAPK/ERK pathways. N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has also been found to interact with various proteins such as heat shock proteins and histone deacetylases, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and neuroprotective effects. N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has also been found to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potential therapeutic applications in various diseases. N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Direcciones Futuras
There are several future directions for the research on N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide. One of the future directions is to further elucidate the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide and its interaction with various proteins and signaling pathways. Another future direction is to evaluate the potential toxicity of N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide and its safety profile in vivo. Additionally, further studies are needed to evaluate the efficacy of N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in various diseases and its potential as a therapeutic agent.
Métodos De Síntesis
N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzoxazole with 3-nitrobenzoyl chloride followed by reduction and subsequent coupling with 3-aminophenylboronic acid.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19(14-7-2-1-3-8-14)21-16-10-6-9-15(13-16)20-22-17-11-4-5-12-18(17)24-20/h1-13H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEZMUYXFVQOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)



![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)







![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)